1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-
Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is a chemical compound characterized by its triazole ring structure and amino functional groups. This white crystalline solid is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
The primary target of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl-, also known as 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine, is DNA synthesis . This compound acts as an inhibitor of DNA synthesis, thereby affecting the replication and transcription processes within the cell .
Mode of Action
The compound interacts with its target by inhibiting the process of DNA synthesis . This inhibition results in the disruption of DNA replication and transcription, which are crucial for cell division and protein synthesis .
Biochemical Pathways
The affected biochemical pathway is the DNA synthesis pathway . By inhibiting this pathway, the compound prevents the normal functioning of the cell, leading to a halt in cell division and protein synthesis . The downstream effects include the disruption of cell growth and proliferation, which can lead to cell death .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is soluble in water , which suggests that it could have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of DNA synthesis . This can lead to cell death, making the compound potentially useful as an antitumor agent in the treatment of various cancers .
Action Environment
The action of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s stability, efficacy, and action could be affected by changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known to inhibit DNA synthesis, which suggests that it interacts with enzymes and proteins involved in DNA replication
Cellular Effects
1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has been reported to have systemic effects on humans when administered intravenously, including leukopenia (reduced white blood cell count) and thrombocytopenia (reduced blood platelet count) . These effects suggest that this compound may influence cell function and cellular metabolism, possibly through impact on cell signaling pathways and gene expression .
Molecular Mechanism
As an inhibitor of DNA synthesis, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be air sensitive and reacts with acids and oxidizing agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- typically involves the reaction of 1H-1,2,4-triazole-3,5-diamine with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: A closely related compound with similar structural features but lacking the dimethyl substitution.
3-Amino-1,2,4-triazole: Another triazole derivative with a single amino group, used in various chemical and biological applications.
5-Aminotetrazole: A tetrazole derivative with similar reactivity and applications in chemistry and industry.
Uniqueness: 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- is unique due to its dimethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical development .
Properties
IUPAC Name |
3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHAUNGTBVFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308673 | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51108-33-9 | |
Record name | N5,N5-Dimethyl-1H-1,2,4-triazole-3,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51108-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC207095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole-3,5-diamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUH6LU8TWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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